METHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE

Membrane Transport Lactose Permease Binding Affinity

Methyl α-D-galactopyranoside monohydrate (CAS 34004-14-3) is a stereochemically defined, non-reducing α-galactoside standard. Its locked α-configuration eliminates mutarotation variability, ensuring reproducible inhibition of α-galactosidases (Ki ~0.8-1.1 mM) and consistent lectin binding profiles. The 20-fold affinity differential versus the β-anomer for lactose permease makes it essential for mapping sugar-transport protein binding pockets. Procure this high-purity (≥98%) crystalline standard for unambiguous glycobiology assays and SAR campaigns.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 34004-14-3
Cat. No. B2449512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE
CAS34004-14-3
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
InChIKeyHOVAGTYPODGVJG-PZRMXXKTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl Alpha-D-Galactopyranoside Monohydrate (CAS 34004-14-3) Technical Baseline for Procurement Specification


Methyl α-D-galactopyranoside monohydrate (CAS 34004-14-3, C₇H₁₄O₆·H₂O, MW 212.20) is a defined α-D-galactoside featuring a methyl group at the anomeric C-1 position, which locks the pyranose ring in a stable α-configuration [1]. It presents as a white to almost white crystalline powder with a melting point of 106.0–110.0°C and a specific rotation [α]20/D of +173° to +183° (c=1, H₂O), offering consistent physical identity . Its primary utility lies in glycobiology as a stable, non-reducing substrate analog and competitive inhibitor for α-galactosidases and galactose-binding proteins, where its defined anomeric purity eliminates the mutarotation variability inherent to free galactose .

Why Generic Methyl Galactopyranoside Substitution Fails for Methyl Alpha-D-Galactopyranoside Monohydrate (CAS 34004-14-3)


Methyl α-D-galactopyranoside monohydrate cannot be arbitrarily substituted with generic 'methyl galactopyranoside' or alternative glycosides due to its strict stereochemical and anomeric identity. Anomeric configuration (α- vs. β-) dictates critical molecular recognition events: as demonstrated in lactose permease binding assays, methyl α-D-galactopyranoside exhibits a 60-fold enhanced affinity over galactose (K_D = 0.5 mM vs. 30 mM), whereas its β-anomer counterpart binds only 3-fold better, revealing a >20-fold differential between the two anomeric forms [1]. In hemagglutination inhibition assays with the Synadenium carinatum lectin, methyl α-D-galactopyranoside requires a 50 mM concentration for inhibition, while methyl β-D-galactopyranoside achieves inhibition at 6.3 mM—a near 8-fold difference in potency that demonstrates opposing lectin selectivity preferences [2]. Consequently, substituting the α-anomer with the β-anomer, or with a non-methylated galactose derivative, will produce fundamentally altered, and often severely attenuated, binding and inhibition profiles in experimental systems.

Quantitative Differentiation Evidence for Methyl Alpha-D-Galactopyranoside Monohydrate (CAS 34004-14-3) Procurement


Lactose Permease Binding Affinity: Methyl α-D-Galactopyranoside Exhibits 20-Fold Stronger Binding than Methyl β-D-Galactopyranoside

Methyl α-D-galactopyranoside demonstrates a 20-fold higher binding affinity for the Escherichia coli lactose permease compared to its β-anomer counterpart. The dissociation constant (K_D) for methyl α-D-galactopyranoside is 0.5 mM, whereas methyl β-D-galactopyranoside binds only 3-fold better than the native ligand galactose, which itself has a K_D of 30 mM [1]. This translates to a significant affinity advantage for the α-anomer in this transport system.

Membrane Transport Lactose Permease Binding Affinity

α-Galactosidase Inhibition Profile: Methyl α-D-Galactopyranoside Exhibits Distinct Ki Values for Extracellular vs. Intracellular Enzymes

Methyl α-D-galactopyranoside acts as a competitive inhibitor of α-galactosidases from Debaryomyces hansenii UFV-1. The compound displays differential inhibition potency against the extracellular and intracellular forms of this enzyme, with inhibition constants (K_i) of 0.82 mM and 1.12 mM, respectively . Among a panel of α-D-galactopyranoside derivatives tested, methyl α-D-galactopyranoside was identified as the most potent inhibitor [1].

Enzyme Inhibition α-Galactosidase Kinetics

Differential Lectin Recognition: Methyl α-D-Galactopyranoside vs. Methyl β-D-Galactopyranoside Show Opposite Hemagglutination Inhibition Potencies

In hemagglutination inhibition assays with a D-galactose-binding lectin from Synadenium carinatum latex, methyl α-D-galactopyranoside required a 50 mM concentration to inhibit agglutination, whereas methyl β-D-galactopyranoside achieved inhibition at a much lower concentration of 6.3 mM [1]. This near 8-fold difference highlights the lectin's strict anomeric specificity.

Lectin Hemagglutination Carbohydrate Recognition

Baseline Affinity for Galactose-Binding Lectins: Methyl α-D-Galactopyranoside Exhibits Relatively Weak Binding to Winged Bean Lectin

Thermodynamic binding studies with the basic lectin from winged bean (Psophocarpus tetrogonolobus) revealed that methyl α-D-galactopyranoside binds with significantly lower affinity compared to other galactosides. The association constant (K_a) was measured at 60 M⁻¹, which corresponds to a dissociation constant (K_D) of approximately 16.7 mM [1]. In contrast, the lectin's native ligand, D-galactose, exhibited a K_a of 2000 M⁻¹ (K_D ≈ 0.5 mM).

Lectin Thermodynamics Binding Affinity

Validated Application Scenarios for Methyl Alpha-D-Galactopyranoside Monohydrate (CAS 34004-14-3) Based on Empirical Differentiation Evidence


Elucidating Anomeric Selectivity in Membrane Transport Protein Binding Studies

The 20-fold differential binding affinity between methyl α-D-galactopyranoside and its β-anomer for the E. coli lactose permease establishes this compound as the α-anomer standard for probing sugar-binding pockets in transport proteins. Researchers investigating the structural basis of sugar recognition by symporters and antiporters use methyl α-D-galactopyranoside to define the α-anomer binding landscape, enabling quantitative comparison with β-anomers and hydrophobic aglycon derivatives [1].

Differential Inhibition of Extracellular vs. Intracellular α-Galactosidases in Yeast and Fungal Systems

The distinct K_i values for extracellular (0.82 mM) and intracellular (1.12 mM) α-galactosidases from Debaryomyces hansenii UFV-1 enable researchers to use methyl α-D-galactopyranoside as a selective tool to discriminate between enzyme localization states. This application is particularly relevant in industrial biotechnology for optimizing fungal α-galactosidase production, in food science for mitigating raffinose-family oligosaccharides, and in basic yeast cell biology for mapping enzyme trafficking pathways [2].

Anomeric Specificity Calibration in Lectin-Based Hemagglutination and Affinity Assays

The demonstration that Synadenium carinatum lectin requires 50 mM methyl α-D-galactopyranoside for inhibition, versus only 6.3 mM for the β-anomer, underscores the necessity of using defined anomers for lectin specificity profiling. Methyl α-D-galactopyranoside serves as a reference α-galactoside in panels used to map the carbohydrate-recognition domains (CRDs) of newly discovered lectins, ensuring accurate determination of anomeric preference in hemagglutination inhibition, surface plasmon resonance, and isothermal titration calorimetry assays [3].

Low-Affinity Negative Control in Plant Lectin Thermodynamic Binding Studies

The weak binding affinity (K_a = 60 M⁻¹, K_D ≈ 16.7 mM) of methyl α-D-galactopyranoside for the winged bean basic lectin, compared to the high-affinity binding of GalNAc (K_a = 2800 M⁻¹), positions this compound as an ideal low-affinity reference standard. In structure-activity relationship (SAR) campaigns for lectin inhibitors, methyl α-D-galactopyranoside provides a well-characterized baseline against which the enhanced binding of novel synthetic galactosides can be quantitatively measured and validated [4].

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